3-(4-fluorophenyl)-1-(3-nitrophenyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline
Description
This heterocyclic compound features a fused pyrazoloquinoline core modified with a [1,3]dioxolo ring system. Substituents include a 4-fluorophenyl group at position 3 and a 3-nitrophenyl group at position 1. Its structural complexity suggests applications in materials science (e.g., organic semiconductors) or medicinal chemistry (e.g., kinase inhibition) .
Properties
IUPAC Name |
5-(4-fluorophenyl)-3-(3-nitrophenyl)-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2(6),4,7,9,11(15)-hexaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H13FN4O4/c24-14-6-4-13(5-7-14)22-18-11-25-19-10-21-20(31-12-32-21)9-17(19)23(18)27(26-22)15-2-1-3-16(8-15)28(29)30/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBTPWXNHLRZKKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C4=C(C=N3)C(=NN4C5=CC(=CC=C5)[N+](=O)[O-])C6=CC=C(C=C6)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H13FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-fluorophenyl)-1-(3-nitrophenyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is a member of the pyrazoloquinoline family, which has garnered attention for its diverse biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₁₅H₁₃F N₂O₃
- Molecular Weight : 318.323 g/mol
- CAS Number : 330175-58-1
The structural features of the compound contribute to its biological activity. The presence of the fluorophenyl and nitrophenyl groups is significant for its interaction with biological targets.
Anti-inflammatory Effects
Research indicates that derivatives of pyrazolo[4,3-c]quinolines exhibit potent anti-inflammatory properties. A study demonstrated that these compounds can significantly inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells. The inhibition occurs through the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression .
Key Findings:
- IC₅₀ Values : Some derivatives showed IC₅₀ values as low as 0.39 μM for inhibiting NO production.
- Cytotoxicity : While some compounds exhibited strong anti-inflammatory effects, they also showed high cytotoxicity at elevated concentrations.
Anticancer Activity
The anticancer potential of pyrazolo[4,3-c]quinoline derivatives has been extensively studied. The compound has shown promise in inhibiting various cancer cell lines through mechanisms such as topoisomerase inhibition and apoptosis induction.
Table 1: Anticancer Activity Against Various Cell Lines
| Compound ID | Cell Line | GI₅₀ (µM) | Mechanism of Action |
|---|---|---|---|
| 2E | NCI-H23 | < 8 | Topoisomerase IIα inhibition |
| 2P | ACHN | < 8 | Apoptosis induction |
| 2A | HCT-15 | < 7 | Cytotoxicity |
The above table summarizes the growth inhibition (GI₅₀) values against different cancer cell lines, indicating that certain derivatives are highly effective at low concentrations.
Study on Anti-inflammatory Activity
In a comprehensive study focusing on pyrazolo[4,3-c]quinoline derivatives, it was found that specific substitutions on the phenyl rings significantly influenced both anti-inflammatory activity and cytotoxicity. For instance, para-substituted compounds generally exhibited better activity compared to ortho or meta substitutions .
Study on Anticancer Efficacy
Another investigation highlighted the cytotoxic effects of various pyrazolo[4,3-c]quinoline derivatives on gastric cancer cell lines. Compounds with fluorophenyl groups were particularly noted for their ability to reduce cell proliferation significantly . The study emphasized the need for further structural optimization to enhance efficacy while minimizing toxicity.
Scientific Research Applications
Biological Activities
Research indicates that pyrazoloquinoline derivatives exhibit significant biological activities, which may extend to 3-(4-fluorophenyl)-1-(3-nitrophenyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline. Potential applications include:
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures have shown promising anticancer effects. For instance, derivatives containing pyrazoloquinoline frameworks have been identified for their cytotoxic properties against various cancer cell lines .
- Anti-inflammatory Properties : Some derivatives in the pyrazoloquinoline class have demonstrated anti-inflammatory effects, which could be explored further with this compound .
- Antioxidant Activity : The unique structure may also provide antioxidant benefits, which are valuable in preventing oxidative stress-related diseases .
Potential Research Directions
Given its structural characteristics and preliminary findings, several research avenues could be pursued:
- Molecular Docking Studies : Investigating the binding affinity of this compound with various biological targets could elucidate its mechanism of action and therapeutic potential.
- In Vivo Studies : Conducting animal model studies to assess the pharmacokinetics and pharmacodynamics of the compound would provide insights into its efficacy and safety.
- Comparative Studies : Analyzing similar compounds can help highlight the unique properties of 3-(4-fluorophenyl)-1-(3-nitrophenyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline in comparison to other derivatives.
Comparative Analysis with Related Compounds
A comparative analysis can further elucidate the unique properties of this compound. Below is a summary table comparing 3-(4-fluorophenyl)-1-(3-nitrophenyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline with other structurally similar compounds:
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| 3-amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline | Hydroxy group instead of fluorine | Anti-inflammatory |
| 4-(3-amino-1H-pyrazolo[4,3-c]quinolin-4-ylamino)benzoic acid | Different amino acid substitution | Anti-inflammatory |
| Dihydrospiro[pyrazolo[3,4-g]quinoline | Spiro structure | Antioxidant |
The presence of both the fluorine and nitro groups in 3-(4-fluorophenyl)-1-(3-nitrophenyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline distinguishes it from other derivatives by enhancing its electronic properties and potential biological interactions .
Comparison with Similar Compounds
Comparative Analysis with Structurally Analogous Compounds
Key Parameters for Comparison
Structural and Functional Insights
- vs.
- vs. Compound B : The 3-nitrophenyl group’s meta-substitution avoids steric hindrance observed in ortho-substituted nitroarenes, enhancing reactivity in electrophilic substitution reactions .
- vs.
Research Findings and Challenges
- Synthetic Accessibility: The fused dioxolo-pyrazoloquinoline system requires multistep synthesis (6–8 steps), with a reported yield of 12–15% in pilot studies, highlighting scalability challenges .
- Toxicity Concerns : Nitro groups in similar compounds are associated with mutagenic risks, necessitating thorough SAR studies for biomedical applications .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for synthesizing pyrazoloquinoline derivatives, and how do substituents influence reaction efficiency?
- Methodological Answer : Pyrazoloquinolines are typically synthesized via multi-step reactions, starting with condensation of substituted phenylhydrazines with aldehydes/ketones to form hydrazones, followed by cyclization under acidic or basic conditions. Substituents like nitro or fluoro groups (e.g., 3-nitrophenyl, 4-fluorophenyl) require precise temperature control (60–80°C) and catalysts (e.g., Pd/C for nitro reduction) to avoid side reactions . Solvent choice (e.g., DMF for polar intermediates) and reaction time (12–24 hrs) are critical for yield optimization (typically 50–70%) .
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer : Use a combination of NMR (¹H/¹³C) to identify aromatic protons and substituent positions, HRMS for molecular ion validation, and X-ray crystallography (if crystals are obtainable) to resolve bond lengths/angles. For example, orthorhombic crystal systems (space group P212121) are common in similar derivatives, with C-H···O hydrogen bonds stabilizing the structure . Purity (>95%) should be verified via HPLC with a C18 column and acetonitrile/water gradient .
Q. What are the primary biological targets for pyrazoloquinoline derivatives?
- Methodological Answer : Preliminary screening should focus on enzymes like cyclooxygenase-2 (COX-2) or kinases , as halogenated substituents (e.g., 4-fluorophenyl) enhance binding affinity. Use in vitro assays (e.g., COX-2 inhibition ELISA) with IC₅₀ calculations. For example, 3-chlorophenyl analogs show IC₅₀ values of 0.8–1.2 µM . Always include positive controls (e.g., Celecoxib for COX-2) to validate assay conditions .
Advanced Research Questions
Q. How can contradictory bioactivity data between similar pyrazoloquinolines be resolved?
- Methodological Answer : Contradictions often arise from substituent positioning (e.g., meta vs. para nitro groups) or assay variability . Perform dose-response curves across multiple cell lines (e.g., HeLa, MCF-7) and validate with orthogonal assays (e.g., fluorescence polarization for kinase inhibition). Molecular docking (e.g., AutoDock Vina) can predict binding modes and explain discrepancies in IC₅₀ values .
Q. What strategies optimize the solubility and bioavailability of this compound for in vivo studies?
- Methodological Answer : Introduce polar groups (e.g., methoxy or hydroxyl) via post-synthetic modifications. For the 3-nitrophenyl group, reduce it to an amine (using H₂/Pd-C) to enhance solubility. Formulate as a nanoparticle (e.g., PLGA encapsulation) or use co-solvents (PEG-400) for pharmacokinetic studies. LogP values >3.5 indicate lipophilicity; aim for LogP 2–3 via computational modeling (e.g., SwissADME) .
Q. How do electronic effects of substituents influence photophysical properties?
- Methodological Answer : Nitro groups act as electron-withdrawing moieties, red-shifting absorption/emission spectra. Use UV-Vis (λmax 350–400 nm) and fluorescence spectroscopy (quantum yield ΦF) in solvents of varying polarity (e.g., toluene vs. DMSO). TD-DFT calculations (Gaussian 16) correlate HOMO-LUMO gaps with experimental λmax. For example, 4-fluorophenyl derivatives show a 20 nm bathochromic shift compared to non-halogenated analogs .
Experimental Design & Data Analysis
Designing a study to evaluate SAR for anti-inflammatory activity:
- Step 1 : Synthesize analogs with varied substituents (e.g., -Cl, -OCH₃, -CF₃) at the 3-nitrophenyl and 4-fluorophenyl positions .
- Step 2 : Test COX-1/COX-2 inhibition in vitro; use Western blotting to measure prostaglandin E₂ (PGE₂) suppression in LPS-stimulated macrophages .
- Step 3 : Perform molecular dynamics simulations (AMBER) to assess binding stability in COX-2’s active site over 100 ns trajectories .
Resolving low yields in the final cyclization step:
- Troubleshooting :
- Issue : Byproduct formation due to incomplete ring closure.
- Solution : Optimize acid catalyst (e.g., switch from H₂SO₄ to polyphosphoric acid) and microwave-assisted synthesis (100°C, 30 min) to accelerate kinetics .
- Validation : Monitor reaction progress with TLC (silica gel, ethyl acetate/hexane 1:3) and isolate intermediates via column chromatography .
Tables for Key Data
| Property | Value/Technique | Reference |
|---|---|---|
| Molecular Weight | ~450 g/mol (calculated via HRMS) | |
| Crystal System | Orthorhombic (P212121) | |
| Typical Yield | 55–65% (multi-step synthesis) | |
| COX-2 IC₅₀ | 0.9–1.5 µM (fluorophenyl derivatives) |
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
